4-(4-Methoxyphenyl)-2-(methylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
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Overview
Description
4-(4-Methoxyphenyl)-2-(methylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a methoxyphenyl group, a methylsulfanyl group, and a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-2-(methylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with a suitable nitrile and thiol under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate and carried out in a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-2-(methylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the tetrahydropyridine ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(4-Methoxyphenyl)-2-(methylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-2-(methylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may interfere with cell proliferation pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenyl methyl sulfone
- 4-(Methylthio)benzonitrile
- Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate
Uniqueness
4-(4-Methoxyphenyl)-2-(methylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is unique due to its combination of functional groups and structural features. The presence of both a methoxyphenyl group and a methylsulfanyl group in the same molecule provides distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H14N2O2S |
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Molecular Weight |
274.34 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-6-methylsulfanyl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C14H14N2O2S/c1-18-10-5-3-9(4-6-10)11-7-13(17)16-14(19-2)12(11)8-15/h3-6,11H,7H2,1-2H3,(H,16,17) |
InChI Key |
QUKCNUZTLLKGRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SC |
Origin of Product |
United States |
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